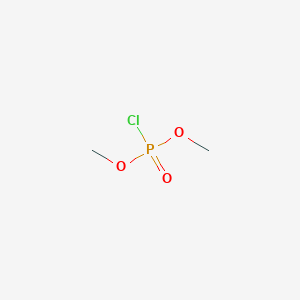
Fluo-3
Descripción general
Descripción
Fluo-3 es un indicador de fluorescencia del calcio intracelular (Ca²⁺), desarrollado por Roger Y. Tsien. Se utiliza ampliamente para medir Ca²⁺ dentro de células vivas en citometría de flujo y microscopía confocal de barrido láser utilizando excitación de luz visible . This compound es esencialmente no fluorescente, pero al unirse a Ca²⁺, su fluorescencia aumenta bruscamente, convirtiéndolo en una herramienta valiosa para detectar eventos de liberación de calcio dentro de las células .
Aplicaciones Científicas De Investigación
Fluo-3 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se usa para estudiar la dinámica de los iones calcio en varias reacciones y procesos químicos.
Industria: Se utiliza en ensayos de detección de alto rendimiento (HTS) para el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
Fluo-3 funciona al unirse a los iones Ca²⁺, lo que induce un cambio conformacional en la molécula, lo que lleva a un aumento significativo en la intensidad de fluorescencia. Este cambio de fluorescencia permite a los investigadores visualizar y cuantificar los niveles de calcio dentro de las células . Los objetivos moleculares de this compound son los iones calcio intracelulares, y las vías involucradas incluyen las vías de señalización de calcio que regulan varias funciones celulares .
Direcciones Futuras
Fluo-3 and its derivatives have been widely used with two-photon excitation microscopy . The large change in fluorescence coupled with a good yield of photons provides very high contrast which allowed the detection of microscopic Ca2+ release events inside cells called "Calcium sparks" . This has led to the development of a wide range of analytical reagents and tools, which allow us to gain information about intracellular dynamics .
Análisis Bioquímico
Biochemical Properties
Fluo-3 is extensively used for cell-based HTS applications . It exhibits a large fluorescence intensity increase on binding Ca 2+ . Unlike the ultraviolet light-excited indicators fura-2 and indo-1, there is no accompanying spectral shift . The fluorescence intensity increase on Ca 2+ binding is typically >100-fold .
Cellular Effects
This compound has revealed the spatial dynamics of many elementary processes in calcium signaling . It is used for experiments involving photoactivation of “caged” chelators, second messengers, and neurotransmitters; and for cell-based pharmacological screening .
Temporal Effects in Laboratory Settings
This compound has been extensively used since being introduced in 1989 . It has been used for flow cytometry; for experiments involving photoactivation of “caged” chelators, second messengers, and neurotransmitters; and for cell-based pharmacological screening .
Metabolic Pathways
This compound is involved in calcium signaling pathways . It is used to measure Ca 2+ inside living cells .
Subcellular Localization
This compound is used to measure Ca 2+ inside living cells . There is no available information on the subcellular localization of this compound and any effects on its activity or function.
Métodos De Preparación
Fluo-3 se sintetiza mediante una serie de reacciones químicas que involucran el quelante de calcio BAPTA (ácido 1,2-bis(o-aminofenoxi)etano-N,N,N’,N’-tetraacético). La ruta sintética generalmente implica los siguientes pasos:
Formación del derivado BAPTA: El derivado BAPTA se sintetiza haciendo reaccionar BAPTA con reactivos apropiados para introducir grupos funcionales que luego se unirán a los iones calcio.
Acoplamiento con una parte fluorescente: El derivado BAPTA se acopla luego con una parte fluorescente, como la fluoresceína, para formar el compuesto this compound final.
Los métodos de producción industrial para this compound implican rutas sintéticas similares, pero se amplían para satisfacer las demandas comerciales. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Fluo-3 experimenta varios tipos de reacciones químicas, que incluyen:
Unión de calcio: La reacción principal de interés es la unión de los iones Ca²⁺ a this compound.
Hidrólisis del éster: this compound se usa a menudo en su forma de éster acetoximetílico (AM), que es permeable a las células.
Los reactivos comunes utilizados en estas reacciones incluyen sales de calcio para estudios de unión y esterasas para reacciones de hidrólisis. El principal producto formado a partir de estas reacciones es el complejo fluorescente this compound-Ca²⁺ .
Comparación Con Compuestos Similares
Fluo-3 a menudo se compara con otros indicadores de calcio como Fluo-4, Fluo-5 y Cal-520. Estos compuestos comparten propiedades similares, pero difieren en sus características espectrales y afinidades de unión:
This compound es único en su capacidad de proporcionar alto contraste y sensibilidad en imágenes de calcio, lo que lo convierte en una herramienta valiosa para los investigadores que estudian la dinámica del calcio .
Propiedades
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLGRUXZXMRXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923941 | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
769.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123632-39-3 | |
| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluo-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluo 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUO-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















